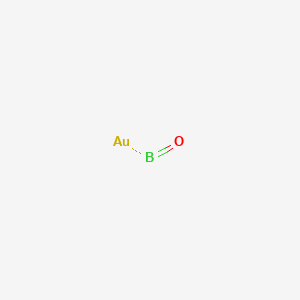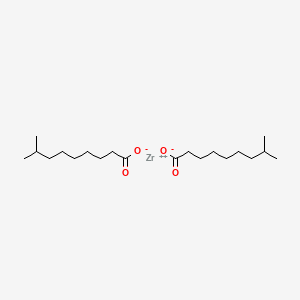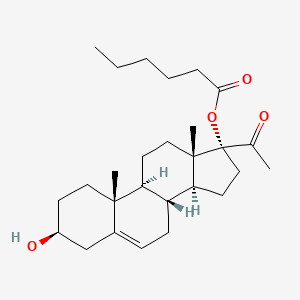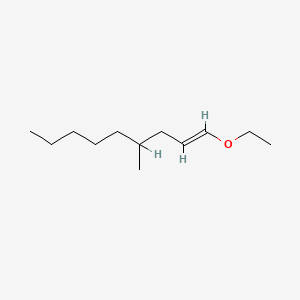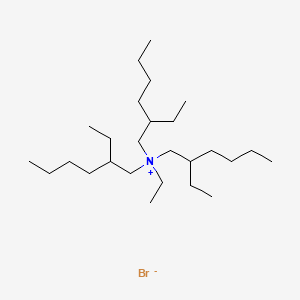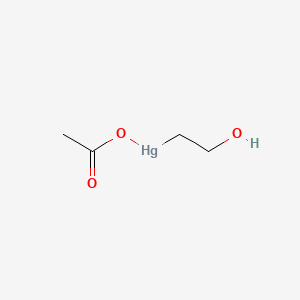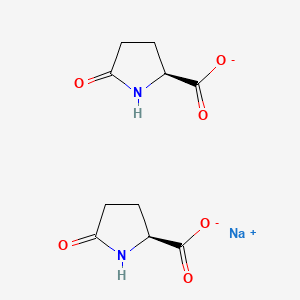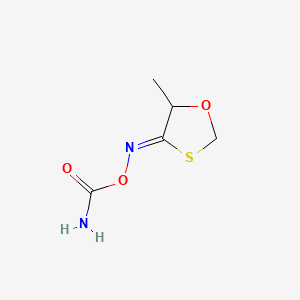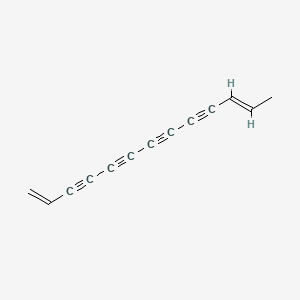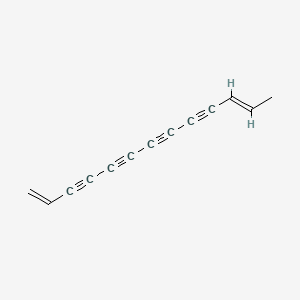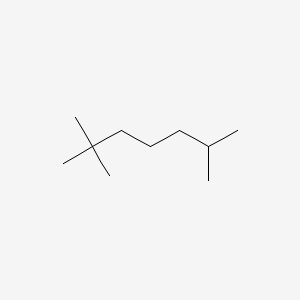
2,2,6-Trimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a derivative of heptane, with three methyl groups attached to the second and sixth carbon atoms of the heptane chain. This compound is also known by its IUPAC name, this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with methyl groups under the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically requires controlled temperatures and pressures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, this compound is often produced through catalytic cracking and reforming processes in petroleum refineries. These processes involve breaking down larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures is common in these methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies involving the metabolism of branched alkanes often use this compound as a model compound.
Medicine: Research on the pharmacokinetics and biotransformation of hydrocarbons may involve this compound.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethylheptane in chemical reactions involves the interaction of its molecular structure with various reagents and catalysts. The presence of branched methyl groups influences its reactivity and selectivity in different reactions. For example, the steric hindrance caused by the methyl groups can affect the rate of substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane:
2,2,6,6-Tetramethylheptane: Another branched alkane with additional methyl groups.
2,3,6-Trimethylheptane: A structural isomer with different positions of the methyl groups.
Uniqueness
2,2,6-Trimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure provides distinct reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1190-83-6 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,6-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-9(2)7-6-8-10(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
FHJCGIUZJXWNET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


